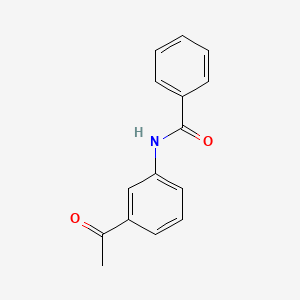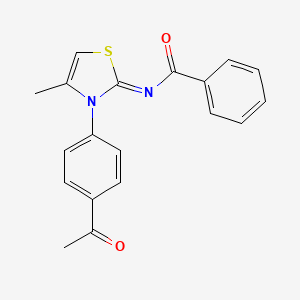
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields. The compound's structure includes a benzothiazole ring, sulfone group, and a methoxy-substituted phenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole ring system. This can be achieved through the cyclization of o-aminothiophenol with acetic anhydride, followed by oxidation to form the sulfone group. The resulting intermediate is then coupled with 2-methoxy-5-methylaniline under appropriate conditions, often involving amide bond formation through the use of coupling agents like carbodiimides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperatures, and pressures to facilitate the necessary reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially transforming the methoxy group into more reactive species.
Reduction: Under reducing conditions, certain functional groups within the compound may be selectively reduced, altering its overall structure and reactivity.
Substitution: The presence of reactive sites, such as the amide linkage and methoxy group, allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substituents including halogenating agents or organometallic reagents.
Major Products: Depending on the specific reactions, products may include derivatives with modified substituents or functional groups, impacting the compound's physical and chemical properties.
Applications De Recherche Scientifique
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is of interest in several research areas:
Chemistry: Its complex structure serves as a model for studying aromatic and heterocyclic chemistry.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use as an intermediate in the synthesis of advanced materials or specialty chemicals.
Mécanisme D'action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The sulfone group and benzothiazole ring can form specific interactions, altering the activity of these biological molecules. Pathways affected may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-hydroxy-5-methylphenyl)acetamide: Similar structure but with a hydroxy group instead of methoxy.
N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-benzothiazole-3-carboxamide: Variation in the position and type of functional groups.
Uniqueness: What sets 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide apart is its specific arrangement of functional groups, contributing to unique chemical reactivity and potential biological activity.
That's a deep dive into your compound. Anything catch your interest here?
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-11-7-8-14(24-2)13(9-11)18-16(20)10-19-17(21)12-5-3-4-6-15(12)25(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZBCMXMLPBIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-2-methoxy-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)benzamide](/img/structure/B2806348.png)

![(4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2806351.png)
![Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2806353.png)
![N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2806355.png)
![6-Phenyl-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2806356.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2806357.png)
![1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea](/img/structure/B2806362.png)

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)


![2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2806369.png)
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/new.no-structure.jpg)
